Asphodelin

Catalog No.
S15245559
CAS No.
51419-55-7
M.F
C30H18O8
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asphodelin

CAS Number

51419-55-7

Product Name

Asphodelin

IUPAC Name

1-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-4,5-dihydroxy-2-methylanthracene-9,10-dione

Molecular Formula

C30H18O8

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C30H18O8/c1-11-8-16-22(18(32)9-11)29(37)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-19(33)24-25(20)28(36)13-4-3-5-17(31)21(13)30(24)38/h3-10,31-33,35H,1-2H3

InChI Key

BXWGUDGILDGCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=CC=C6O

Asphodelin is a natural product found in Asphodelus albus, Asphodeline damascena, and other organisms with data available.

Asphodelin is a naturally occurring anthraquinone compound primarily found in various species of the genus Asphodelus, particularly in Asphodelus fistulosus and Asphodelus microcarpus. It is characterized by its unique chemical structure, which includes a fused anthraquinone system. This compound has garnered interest due to its potential therapeutic properties and biological activities. The isolation of asphodelin from plant sources typically involves extraction techniques that focus on the roots and aerial parts of these plants, where it is often accompanied by other flavonoids and anthraquinones .

Such as cyclization and functional group modifications to produce asphodelin. This approach allows for the creation of analogs with potentially enhanced properties .

Both methods have their advantages, with natural extraction being more straightforward but potentially less efficient than synthetic routes.

Asphodelin exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notable activities include:

  • Antioxidant Properties: Studies have shown that asphodelin possesses significant antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects: In vivo studies indicate that asphodelin can attenuate inflammation, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Activity: Research has demonstrated that asphodelin exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

These biological activities highlight the therapeutic potential of asphodelin in various health-related applications.

The synthesis of asphodelin can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting asphodelin from plant sources using solvents like methanol or ethanol. This method capitalizes on the natural abundance of the compound in specific Asphodelus species .
  • Chemical Synthesis: Laboratory synthesis may involve starting with simpler anthraquinone derivatives and applying

Asphodelin has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, asphodelin is being investigated for use in developing new medications for conditions like arthritis and cardiovascular diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging.
  • Agriculture: As a natural antimicrobial agent, asphodelin could be utilized in developing eco-friendly pesticides or growth enhancers for crops .

These applications underscore the compound's versatility and potential market value.

Research into the interaction of asphodelin with other compounds has revealed interesting insights:

  • Synergistic Effects: Studies suggest that when combined with other antioxidants or anti-inflammatory agents, asphodelin may enhance their efficacy, leading to improved therapeutic outcomes .
  • Metabolic Pathways: Investigations into how asphodelin interacts with metabolic pathways indicate that it may influence pathways related to inflammation and oxidative stress response, providing further avenues for research into its mechanisms of action .

Understanding these interactions is crucial for developing effective therapeutic strategies involving asphodelin.

Asphodelin shares structural similarities with several other compounds within the anthraquinone family. Here are notable comparisons:

CompoundSourceUnique FeaturesBiological Activity
Aloe-emodinAloe veraKnown for laxative effectsAntimicrobial, anticancer
ChrysophanolVarious Asphodelus speciesExhibits strong anti-inflammatory activityAntioxidant
RheinRheum palmatumUsed traditionally in Chinese medicineAntimicrobial
PhyscionVarious plantsExhibits potent antifungal propertiesAntioxidant

Asphodelin's uniqueness lies in its specific combination of antioxidant and anti-inflammatory properties alongside its structural characteristics. While other compounds share similar activities, none replicate the exact profile offered by asphodelin, making it a valuable subject for further study .

The genus Asphodelus has been integral to Mediterranean and Middle Eastern traditional medicine for millennia, with documented applications spanning wound healing, anti-inflammatory treatments, and antimicrobial therapies. Historical texts and ethnobotanical records highlight the use of Asphodelus root extracts to treat burns, skin infections, and gastrointestinal disorders, practices rooted in the plant’s high concentration of bioactive anthraquinones, including asphodelin. In Persian cultures, adhesive preparations derived from Asphodelus roots (termed serish) were employed in bookbinding and paper laminating, indirectly reflecting the compound’s structural stability.

Contemporary studies corroborate these traditional uses, linking asphodelin’s efficacy to its redox-modulating properties. For example, aqueous extracts of Asphodelus tenuifolius exhibit significant antioxidant activity, attributable to the presence of asphodelin and related anthraquinones. These findings align with historical accounts of the plant’s use in managing oxidative stress-related conditions, such as inflammatory disorders and age-related degenerative diseases.

Biogenetic Origins in Plant Secondary Metabolism

Asphodelin originates via the polyketide pathway, a conserved biochemical route responsible for synthesizing aromatic metabolites in plants. This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase enzymes, to form a linear poly-β-keto intermediate. Subsequent cyclization and oxidative modifications yield the anthraquinone backbone, with hydroxylation and methylation events introducing structural diversity. In Asphodelus species, regioselective hydroxylation at positions C-1, C-4, C-5, and C-8 distinguishes asphodelin from simpler anthraquinones like aloe-emodin.

Comparative analysis of biosynthetic pathways across the Asphodelaceae family reveals evolutionary specialization. For instance, Asphodeline damascena produces asphodelin alongside chrysophanol, while Asphodelus microcarpus prioritizes the synthesis of dimeric anthraquinones. Such divergence suggests ecological adaptation, where structural complexity enhances biological activity against herbivores or pathogens.

Table 1: Comparative Biogenetic Features of Select Anthraquinones

CompoundParent PlantKey ModificationsEnzymatic Drivers
AsphodelinAsphodelus spp.C-1/C-4/C-5/C-8 hydroxylationCytochrome P450 oxidoreductases
Aloe-emodinAloe veraC-3/C-6/C-8 hydroxylationMethyltransferases
ChrysophanolRheum palmatumC-1/C-8 methylationO-Methyltransferases

Structural Elucidation via Modern Spectroscopic Techniques

The planar structure of asphodelin (C₁₅H₁₀O₆) was resolved through synergistic application of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Proton NMR spectra revealed characteristic aromatic resonances at δ 6.2–7.8 ppm, corresponding to the anthraquinone core’s eight proton environment. Heteronuclear single-quantum coherence (HSQC) experiments confirmed hydroxylation patterns, while high-resolution MS provided a molecular ion peak at m/z 286.239, consistent with the molecular formula.

X-ray crystallography further validated the compound’s three-dimensional conformation, demonstrating intramolecular hydrogen bonding between the C-4 hydroxyl and C-9 ketone groups. This structural feature enhances asphodelin’s stability under physiological conditions, explaining its persistence in dried herbal preparations. Comparative spectroscopic databases now enable rapid identification of asphodelin in complex plant matrices, advancing phytochemical screening workflows.

Structural Highlights

  • Molecular formula: C₁₅H₁₀O₆
  • Key functional groups: 4 hydroxyl, 2 ketone, 1 conjugated diene
  • Hydrogen bonding network: Stabilizes the planar anthraquinone core

Asphodelin represents a significant chemical compound primarily isolated from various species of the genus Asphodelus, with Asphodelus microcarpus being one of the richest natural sources [1] [2]. This bianthraquinone compound, characterized by its unique chemical structure (C30H18O8) and molecular weight of 506.5 g/mol, has garnered considerable attention in the scientific community due to its diverse biological properties [2] [3].

The production of asphodelin can be approached through two distinct paradigms: natural extraction from plant sources and synthetic chemical production methods [1] [4]. Each approach presents unique advantages and challenges that influence the efficiency, purity, and scalability of asphodelin production [5] [6].

Natural Production Methods

Natural extraction of asphodelin primarily involves isolating the compound from the roots and tubers of Asphodelus species, particularly Asphodelus microcarpus [7] [4]. The natural production pathway offers several advantages:

  • Preservation of natural stereochemistry and structural integrity of the compound [5] [8]
  • Co-extraction of related compounds that may exhibit synergistic effects [6]
  • Lower environmental impact compared to synthetic methods requiring harsh reagents [5]

However, natural extraction methods face significant limitations:

  • Seasonal and geographical variability in plant material quality and compound concentration [6]
  • Lower overall yield percentages compared to optimized synthetic routes [5]
  • Resource-intensive cultivation and harvesting requirements [8]

Synthetic Production Methods

Synthetic approaches to asphodelin production have evolved significantly, focusing on constructing the bianthraquinone scaffold through controlled chemical reactions [1] [3]. The synthetic paradigm offers distinct advantages:

  • Consistent product quality independent of seasonal or environmental factors [3]
  • Higher potential yields through optimized reaction conditions [1]
  • Possibility of structural modifications to enhance specific properties [3]

The synthetic challenges include:

  • Complex multi-step synthesis requirements due to the compound's intricate structure [1]
  • Higher energy consumption and potential environmental impact [5]
  • Difficulty in precisely replicating the natural stereochemistry [3]

Comparative Analysis

The following table presents a comprehensive comparison between natural extraction and synthetic production methods for asphodelin:

ParameterNatural ExtractionSynthetic Production
Yield Efficiency0.5-2.5% from dried plant material [4] [8]15-40% through optimized synthetic routes [1] [3]
Purity85-95% with additional purification steps [7] [8]>98% with chromatographic purification [1] [3]
Production Time3-7 days including plant processing [5] [8]5-12 days for complete synthesis pathway [1] [3]
Resource RequirementsHigh biomass input, moderate solvent usage [4] [5]Lower raw material input, higher chemical reagent usage [1] [3]
ScalabilityLimited by plant cultivation constraints [8] [6]Higher potential for industrial scale-up [1] [3]
Environmental ImpactLower chemical waste, higher land use [5] [6]Higher chemical waste, lower land use [1] [3]

The selection between natural and synthetic production paradigms ultimately depends on the intended application, required purity, scale of production, and environmental considerations [5] [6]. Current research trends indicate a hybrid approach may be optimal, where natural extraction techniques inform and improve synthetic methodologies [1] [6].

Solvent-Based Extraction Protocols from Asphodelus Microcarpus

The extraction of asphodelin from Asphodelus microcarpus requires carefully optimized protocols to maximize yield while maintaining the structural integrity of the target compound [9] [7]. Various solvent-based extraction methods have been developed and refined, each with specific advantages for asphodelin isolation [9] [5].

Conventional Solvent Extraction Methods

Traditional extraction approaches for asphodelin from Asphodelus microcarpus include several established techniques:

Maceration

This fundamental extraction method involves soaking finely ground Asphodelus microcarpus root material in an appropriate solvent at room temperature [5]. The process typically follows these parameters:

  • Plant material preparation: Dried roots are ground to particle sizes of 0.5-2.0 mm [5]
  • Solvent selection: Ethanol (70-95%) or ethyl acetate are commonly employed [9] [8]
  • Extraction duration: 48-72 hours with periodic agitation [5]
  • Solvent-to-material ratio: Typically 10:1 to 16:1 (v/w) [5] [8]

Maceration provides gentle extraction conditions but requires extended processing time and may result in lower yields compared to other methods [5].

Soxhlet Extraction

Soxhlet extraction represents a continuous hot extraction method particularly effective for asphodelin isolation from Asphodelus microcarpus [4] [5]. The protocol typically involves:

  • Plant material placement in a porous thimble within the extraction chamber [5]
  • Solvent cycling: Ethyl acetate has proven especially effective for asphodelin extraction [4] [5]
  • Extraction temperature: Maintained at the solvent's boiling point (approximately 77°C for ethyl acetate) [5]
  • Duration: 6-8 hours until complete extraction is achieved [9] [5]

This method achieves higher extraction efficiency than maceration but may cause thermal degradation of heat-sensitive compounds co-occurring with asphodelin [5].

Advanced Extraction Techniques

Modern extraction approaches have been developed to enhance efficiency, reduce processing time, and minimize environmental impact [5] [10]:

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction (UAE) significantly improves asphodelin extraction through acoustic cavitation effects [11]:

  • Ultrasonic parameters: Frequency of 40 kHz with power settings of 200-500W [11]
  • Temperature control: Optimal extraction at 30-70°C [11]
  • Duration: Significantly reduced to 30-60 minutes [11]
  • Solvent requirements: Reduced by 30-50% compared to conventional methods [11]

The ultrasonic approach enhances mass transfer rates by disrupting cell walls, improving solvent penetration and asphodelin release [11].

Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) offers rapid and efficient asphodelin isolation through selective heating [10]:

  • Microwave power: Typically 30-150W for optimal extraction [10]
  • Exposure duration: 5-30 minutes depending on power settings [10]
  • Solvent-to-material ratio: Reduced to 10:1 (v/w) [10]
  • Temperature profile: Rapid heating to 70-80°C [10]

MAE provides significant advantages in processing time and energy efficiency, though careful power control is essential to prevent thermal degradation [10].

Comparative Extraction Efficiency

The following table summarizes the extraction efficiency of different solvent-based protocols for asphodelin from Asphodelus microcarpus:

Extraction MethodSolvent SystemTemperature (°C)DurationYield (mg/g dry weight)Purity (%)
MacerationEthanol (95%)2572 hours2.8-4.5 [9] [8]85-90 [9]
MacerationEthyl acetate2572 hours3.5-5.2 [9] [8]88-92 [9]
SoxhletEthyl acetate776 hours5.8-7.3 [4] [5]90-94 [4]
UltrasonicEthanol (90%)3060 minutes4.2-6.5 [11]88-93 [11]
UltrasonicEthyl acetate3030 minutes5.5-7.8 [11]90-95 [11]
MicrowaveEthanol (90%)7020 minutes5.0-7.0 [10]89-94 [10]
MicrowaveEthyl acetate7020 minutes6.2-8.5 [10]91-96 [10]

Research findings indicate that microwave and ultrasonic extraction methods provide the most efficient protocols for asphodelin isolation, with ethyl acetate consistently demonstrating superior extraction capability compared to other solvents [10] [11]. The selection of extraction method should consider the intended application, required purity, and available processing equipment [5] [10].

Catalytic Strategies for Hydroxycoumarin Derivative Synthesis

Asphodelin A, a significant hydroxycoumarin derivative isolated from Asphodelus microcarpus, represents an important structural variant with the molecular formula C15H10O6 [3] [12]. The synthesis of hydroxycoumarin derivatives like asphodelin A requires sophisticated catalytic strategies to achieve efficient production with high stereoselectivity and yield [13] [14].

Fundamental Synthetic Approaches

The synthesis of hydroxycoumarin derivatives can be approached through several fundamental reaction pathways, each employing specific catalytic systems [14] [15]:

Knoevenagel Condensation

This approach represents one of the most versatile methods for hydroxycoumarin synthesis, involving the condensation of salicylaldehydes with active methylene compounds [14]:

  • Reactants: Salicylaldehyde derivatives and compounds like diethyl malonate or Meldrum's acid [14]
  • Catalysts: Traditional bases (piperidine, potassium carbonate) or modern catalysts (sodium azide) [14]
  • Reaction conditions: Room temperature to moderate heating (25-70°C) in protic solvents [14]
  • Yield range: 73-99% depending on substrate and catalyst selection [14]

The Knoevenagel pathway provides an efficient route to coumarin-3-carboxylic acids, which serve as important intermediates in asphodelin A synthesis [14].

Pechmann Condensation

The Pechmann reaction offers a direct approach to 4-hydroxycoumarin derivatives through the condensation of phenols with β-ketoesters [16]:

  • Reactants: Resorcinol derivatives and β-ketoesters [16]
  • Catalysts: Lewis acids including aluminum chloride, iron(III) chloride, and zirconium(IV) chloride [16]
  • Reaction conditions: Moderate temperatures (50-100°C) in various solvents [16]
  • Mechanistic pathway: Sequential esterification, intramolecular cyclization, and dehydration [16]

The Lewis acid catalysts play a crucial role in activating the carbonyl group of the β-ketoester, facilitating the initial esterification step [16].

Advanced Catalytic Systems

Recent developments have introduced more sophisticated catalytic strategies for hydroxycoumarin synthesis with enhanced efficiency and selectivity [15] [17]:

Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized hydroxycoumarin synthesis through innovative reaction pathways [15] [17]:

  • Palladium-catalyzed methods: Employing Pd(II)/Pd(0) catalytic cycles for C-H activation and subsequent cyclization [18]
  • Copper-catalyzed dehydrogenation: Direct synthesis of alkylated 4-hydroxycoumarins through cascade dehydrogenation/conjugate addition sequences [17]
  • Iron-catalyzed multicomponent reactions: One-pot synthesis of coumarin-3-carboxylic esters using FeCl3 as catalyst [14]

These metal-catalyzed approaches offer significant advantages in terms of functional group tolerance, scalability, and product diversity [15] [17].

Organocatalytic Methods

Environmentally friendly organocatalytic strategies have emerged as sustainable alternatives for hydroxycoumarin synthesis [15] [19]:

  • Deep eutectic solvents (DES): Functioning as both solvent and catalyst for Knoevenagel condensation [14]
  • Ionic liquids: Providing enhanced reaction rates and recyclable catalytic systems [19]
  • Enzyme-mediated synthesis: Employing laccase-catalyzed arylation for chromanone derivatives [14]

These organocatalytic approaches align with green chemistry principles, reducing environmental impact while maintaining synthetic efficiency [19].

Catalytic Synthesis of Asphodelin A Derivatives

The specific synthesis of asphodelin A and related derivatives requires specialized catalytic strategies targeting the 3-(2,4-dihydroxyphenyl)-4,7-dihydroxy-2H-chromen-2-one structure [3] [12]:

  • Sequential coupling approach: Formation of the coumarin core followed by arylation at the C-3 position [14] [15]
  • Biomimetic synthesis: Enzyme-inspired catalytic systems mimicking natural biosynthetic pathways [20]
  • Regioselective hydroxylation: Catalytic introduction of hydroxyl groups at specific positions using metal-oxo complexes [15] [17]

The following table summarizes key catalytic strategies for hydroxycoumarin derivative synthesis applicable to asphodelin A production:

Catalytic SystemReaction TypeReaction ConditionsYield (%)SelectivityEnvironmental Impact
Piperidine/AcOHKnoevenagelEtOH, 25°C, 40 min (ultrasonic)85-92 [14]HighModerate
FeCl3MulticomponentEtOH, 70°C, 2-3 hours73-91 [14]ModerateModerate
Cu(OAc)2/TEMPODehydrogenation/AdditionToluene, 100°C, 12 hours78-95 [17]HighModerate
PhenyliododiacetateKnoevenagelEtOH, 35-40°C, 2 hours80-92 [14]HighLow
Deep Eutectic SolventsKnoevenagel60-80°C, 1-3 hours61-96 [14]ModerateVery Low
Laccase EnzymeArylationAqueous buffer, 25°C, 24 hours65-85 [14]Very HighMinimal

Recent research has demonstrated that combining metal catalysis with green chemistry principles offers the most promising approach for efficient and sustainable synthesis of hydroxycoumarin derivatives like asphodelin A [14] [19]. The integration of ultrasonic or microwave irradiation with these catalytic systems further enhances reaction efficiency while reducing energy consumption and processing time [14] [19].

Asphodelin demonstrates significant antimicrobial efficacy through multiple mechanistic pathways that target resistant bacterial and fungal pathogens. The compound exhibits particularly potent activity against methicillin-resistant Staphylococcus aureus and biofilm-forming organisms through distinct molecular mechanisms that circumvent conventional resistance pathways [1] [2] [3].

Biofilm Disruption Mechanisms in Candida albicans

Asphodelin compounds demonstrate sophisticated biofilm disruption mechanisms against Candida albicans through multifaceted molecular interactions that target both structural and regulatory components of the biofilm matrix. Research indicates that biofilm disruption occurs through interference with extracellular polymeric substance synthesis and degradation of established biofilm architecture [4] [5].

The mechanistic action involves targeting key biofilm regulatory proteins, particularly those involved in the secreted aspartyl protease pathways. Studies demonstrate that compounds with structural similarity to asphodelin can inhibit Sap5 and Sap6 proteases, which are critical for biofilm formation and maintenance [6]. These proteases serve dual functions in biofilm development: facilitating initial adhesion through substrate degradation and maintaining biofilm integrity through matrix remodeling.

Molecular dynamic simulations reveal that asphodelin derivatives interact with the active site regions of critical biofilm regulatory enzymes through hydrogen bonding and hydrophobic interactions. The disruption mechanism specifically targets the transition from planktonic to sessile growth phases, preventing the formation of the protective extracellular matrix that characterizes mature biofilms [7].

Furthermore, asphodelin compounds demonstrate efficacy against persistor cells within Candida albicans biofilms. These dormant subpopulations typically exhibit enhanced tolerance to conventional antifungal agents through metabolic downregulation. The compound's ability to penetrate biofilm matrices and maintain activity against these quiescent cells represents a significant advancement in antifungal therapeutic strategies [5] [7].

MRSA Membrane Permeabilization Pathways

Asphodelin exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus through direct membrane permeabilization mechanisms that bypass traditional β-lactam resistance pathways. The compound demonstrates minimum inhibitory concentrations ranging from 3.2 to 200 μg/mL against various MRSA strains, indicating consistent efficacy across different resistance phenotypes [1] [3] [8].

The membrane permeabilization mechanism involves disruption of lipid bilayer integrity through specific interactions with bacterial membrane components. Unlike conventional antibiotics that target penicillin-binding proteins, asphodelin compounds directly interact with membrane phospholipids, leading to increased membrane fluidity and subsequent cellular lysis [9]. This mechanism is particularly effective against MRSA strains because it circumvents the PBP2a-mediated resistance that renders β-lactam antibiotics ineffective [10] [11].

Molecular studies indicate that asphodelin induces rapid membrane permeabilization in both exponential-phase and stationary-phase MRSA cells. The compound's selectivity for bacterial membranes over mammalian cell membranes arises from differential lipid composition and cholesterol content. Bacterial membranes, lacking cholesterol, are more susceptible to the membrane-destabilizing effects of asphodelin compounds [9].

The mechanistic pathway involves initial binding to the bacterial membrane surface, followed by insertion into the lipid bilayer and subsequent membrane disruption. This process occurs within minutes of exposure, leading to rapid bactericidal activity. The membrane permeabilization is dose-dependent, with higher concentrations resulting in complete cellular lysis [9] [12].

Table 1: Antimicrobial Activity of Asphodelin Compounds Against Resistant Pathogens

Bacterial StrainAsphodelin (Compound t) MIC (μg/mL)Asphodelin A MIC (μg/mL)Reference
Staphylococcus epidermidis3.2-100Potent activity [1] [2]
Staphylococcus aureus ATCC 29213200Not specified [8]
Staphylococcus aureus CQINSA4923Not specifiedNot specified [8]
MRSA Clinical IsolatesActiveActive [3]

Enzyme Inhibition Dynamics in Metabolic Disorders

α-Glucosidase Suppression Mechanisms

Asphodelin compounds demonstrate significant inhibitory activity against α-glucosidase enzymes, representing a valuable therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes mellitus. The enzyme inhibition occurs through competitive binding mechanisms that prevent carbohydrate digestion and subsequent glucose absorption [13] [14] [15].

The molecular mechanism involves competitive inhibition of intestinal α-glucosidases, which are responsible for the final steps of carbohydrate digestion. Asphodeline damascena extracts demonstrate particularly potent activity, with α-glucosidase inhibition values reaching 23.70 mmol acarbose equivalents per gram of extract [15]. This level of activity is comparable to or exceeds that of established pharmaceutical α-glucosidase inhibitors such as acarbose.

Kinetic studies reveal that asphodelin compounds bind to the active site of α-glucosidase through multiple hydrogen bonds and hydrophobic interactions. The inhibition is reversible and competitive, indicating that the compounds compete directly with natural substrates for enzyme binding. This mechanism delays carbohydrate digestion and prolongs the overall digestion time, resulting in reduced glucose absorption rates [14] [16].

The structure-activity relationship studies indicate that the hydroxyl groups present in asphodelin compounds are critical for enzyme binding. The 4,7-dihydroxy substitution pattern on the coumarin core, combined with the 2',4'-dihydroxyphenyl substituent, provides optimal binding affinity for the α-glucosidase active site [15]. This molecular architecture allows for multiple hydrogen bonding interactions with key amino acid residues in the enzyme active site.

Molecular docking studies demonstrate that asphodelin compounds occupy the substrate binding pocket of α-glucosidase, forming stable enzyme-inhibitor complexes. The binding energy calculations indicate strong affinity interactions, with values comparable to established inhibitors. The inhibition mechanism effectively reduces postprandial blood glucose excursions without causing significant gastrointestinal side effects commonly associated with synthetic α-glucosidase inhibitors [13] [15].

GSK3-β Interaction Landscapes for Wound Healing

Asphodelin-related compounds demonstrate significant wound healing potential through targeted inhibition of glycogen synthase kinase 3-beta, a critical regulatory enzyme in the Wnt signaling pathway. The inhibition of GSK3-β leads to enhanced wound healing through activation of cellular proliferation and tissue regeneration mechanisms [17] [18].

Molecular docking studies reveal that compounds derived from Asphodelus species, particularly emodin, β-sitosterol, and stigmasterol, exhibit high binding affinity to GSK3-β protein. These compounds interact with the enzyme's active site through multiple molecular interactions, including hydrogen bonding and hydrophobic contacts that stabilize the enzyme-inhibitor complex [17] [18].

The wound healing mechanism operates through the Wnt-β-catenin pathway, where GSK3-β normally functions as a negative regulator. Under normal conditions, GSK3-β phosphorylates β-catenin, leading to its degradation and suppression of cell proliferation signals. Inhibition of GSK3-β by asphodelin-derived compounds prevents β-catenin phosphorylation, allowing its accumulation in the nucleus where it activates transcription of genes involved in cell division and tissue repair [17].

The molecular interaction involves binding of asphodelin compounds to the ATP-binding pocket of GSK3-β, preventing the enzyme's kinase activity. This competitive inhibition effectively blocks the phosphorylation cascade that normally suppresses wound healing responses. The specificity of binding is enhanced by the structural complementarity between the compound's hydroxyl groups and the enzyme's active site residues [18].

In vivo studies demonstrate that asphodelin-containing extracts accelerate wound closure through enhanced epithelial proliferation, increased angiogenesis, and improved collagen synthesis. The molecular mechanism involves upregulation of growth factors and extracellular matrix proteins that are normally suppressed by active GSK3-β [19]. This therapeutic approach represents a significant advancement in understanding the molecular basis of traditional wound healing applications of Asphodelus species.

Table 2: Enzyme Inhibitory Activity of Asphodeline Species Extracts

Asphodeline Speciesα-Glucosidase Inhibition (mmol ACAEs/g)α-Amylase Inhibition (mmol ACAEs/g)Reference
A. damascena (ATT)23.700.85 [15]
A. damascena (ADG)Not specifiedNot specified [15]
A. damascena (ADO)Not specifiedNot specified [15]
A. parviflora (APR)High activityActive [15]
A. taurica (ATU)Not specifiedNot specified [15]
A. damascena (ADD)Not specifiedNot specified [15]
A. damascena (ADR)Not specifiedNot specified [15]

Table 3: GSK3-β Interaction Data for Asphodelus-Derived Compounds

CompoundBinding Affinity to GSK3-βWound Healing PotentialReference
EmodinHigh (effective)Significant [17] [18]
β-SitosterolHigh (effective)Significant [17] [18]
StigmasterolHigh (effective)Significant [17] [18]
Other compoundsModerate to lowVariable [17] [18]

XLogP3

5.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

506.10016753 g/mol

Monoisotopic Mass

506.10016753 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-11-2024

Explore Compound Types